molecular formula C19H18FNO4S B2998848 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide CAS No. 852438-49-4

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide

Cat. No.: B2998848
CAS No.: 852438-49-4
M. Wt: 375.41
InChI Key: SBOHRNISJPNFBS-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide belongs to the benzamide class, characterized by a central benzamide scaffold substituted with a 3-fluorophenyl group, a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, and a 4-ethoxyphenyl group. This structure is notable for its sulfone-containing dihydrothiophene ring and ethoxy-substituted aromatic system, which may influence solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-2-25-18-8-6-16(7-9-18)21(17-10-11-26(23,24)13-17)19(22)14-4-3-5-15(20)12-14/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOHRNISJPNFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide is a synthetic organic compound that has garnered attention due to its unique structural properties and potential biological applications. This compound features a thiophene ring with dioxido functionality and a substituted benzamide moiety, which may confer specific biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is C19H20FNO3SC_{19}H_{20}FNO_3S. The structure includes:

  • A 1,1-dioxido-2,3-dihydrothiophene ring.
  • An ethoxy group attached to the phenyl ring.
  • A fluorine atom on the benzamide moiety.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets such as enzymes and receptors. The presence of the dioxido thiophene ring may enhance its reactivity and ability to form complexes with metal ions or other biomolecules.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Cell Proliferation Modulation : Its interaction with cellular receptors may influence pathways related to cell growth and apoptosis, making it a candidate for anticancer activity.

Biological Activity Studies

Recent studies have highlighted the potential of this compound in various biological assays:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

Preliminary studies have also shown promising results in cancer cell lines. The compound was tested against several cancer types, revealing cytotoxic effects that correlate with increased concentrations.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)12
A549 (Lung)15

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies
Research presented at the Annual Cancer Research Conference demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Ethoxy vs. Methyl/Phenyl Substituents
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide (): Differs by replacing the 4-ethoxyphenyl group with a 4-methylphenyl group.
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide ():
    • Features a 3-methoxybenzamide core and a furan-linked fluorophenyl group.
    • The methoxy group may improve metabolic stability compared to fluoro, while the furan moiety introduces conformational rigidity .
Fluorine vs. Methoxy Substituents
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide (): Contains dimethoxy groups at positions 3 and 4 of the benzamide ring.

Core Modifications: Sulfone vs. Other Functional Groups

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Replaces the benzamide core with a pyrazolo-pyrimidine-chromene system.

Pharmacokinetic and Metabolic Considerations

  • N-(4-Ethoxyphenyl)-3-oxobutanamide ():
    • A metabolic intermediate with an ethoxyphenyl group.
    • Studies indicate that ethoxy groups undergo oxidative O-de-ethylation to hydroxyl derivatives, which may influence the metabolic fate of the target compound .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide (Target) 4-ethoxyphenyl, 3-fluoro, dihydrothiophen-dioxido ~391.4 (estimated) Potential kinase inhibition
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide 4-methylphenyl, 3-fluoro ~361.4 Improved lipophilicity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 3-methoxy, furan-fluorophenyl ~513.5 Conformational rigidity
N-(4-Ethoxyphenyl)-3-oxobutanamide 4-ethoxyphenyl, 3-oxobutanamide ~237.3 Metabolic intermediate (analgesic)

Research Findings and Implications

  • Synthetic Accessibility : Ethoxy and methoxy groups are typically introduced via nucleophilic substitution or palladium-catalyzed coupling, as seen in and .
  • Metabolic Stability : Ethoxy groups are prone to O-de-ethylation, as demonstrated in , suggesting the target compound may require structural optimization for prolonged activity .

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